![molecular formula C16H14BrFO4 B2531449 4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate CAS No. 882747-94-6](/img/structure/B2531449.png)

4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

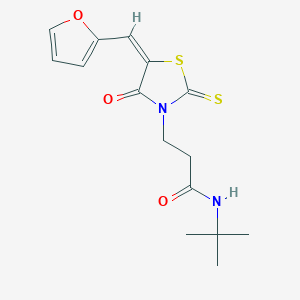

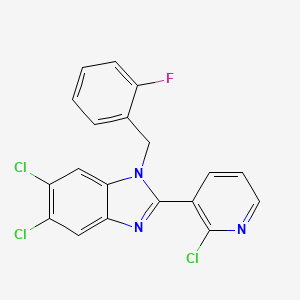

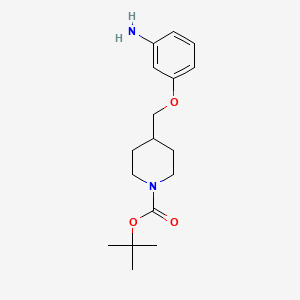

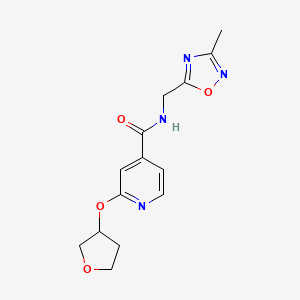

The compound "4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate" is a chemical entity that appears to be a derivative of a fluorophenyl acetate with a bromo-methoxybenzyl ether moiety. This structure suggests that it could be a building block for more complex organic molecules, potentially useful in pharmaceuticals or materials science.

Synthesis Analysis

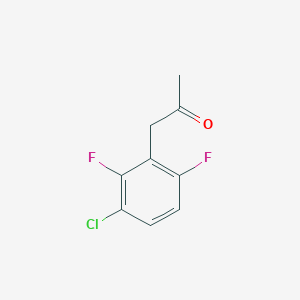

The synthesis of related compounds involves several steps, including bromination, Fries rearrangement, and protective group chemistry. For instance, the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid was achieved by regioselective bromination of 4-methoxyphenylacetic acid, yielding an 84% yield . Similarly, the Fries rearrangement of 2-fluorophenyl acetate led to the scalable production of key fluoro building blocks like 3-fluoro-4-methoxybenzoyl chloride . These methods could potentially be adapted for the synthesis of "this compound."

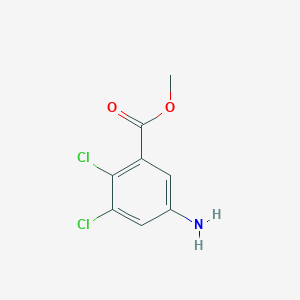

Molecular Structure Analysis

The molecular structure of related compounds shows significant interactions and conformations. For example, in 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is almost coplanar with the phenyl ring, and the acetic acid substituent is tilted, indicating the influence of substituents on the overall molecular conformation . These structural details are crucial for understanding the reactivity and interaction of the target compound with other molecules.

Chemical Reactions Analysis

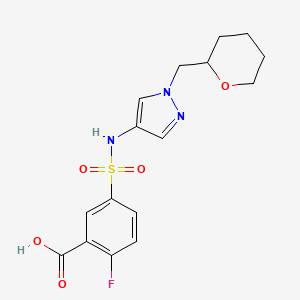

The chemical reactivity of similar compounds involves various organic reactions. For instance, the synthesis of methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate involved lithium-bromine exchange, addition reactions, regioselective nitration, and Pd-catalyzed alkoxycarbonylation . These reactions are indicative of the types of chemical transformations that might be applicable to "this compound."

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their functional groups and molecular structure. For example, the introduction of a 4-methoxybenzyl group as a new protecting group for the 2'-hydroxyl group of adenosine suggests that such moieties can be used to modulate the solubility and reactivity of molecules . The electron-withdrawing and electron-donating properties of substituents, as seen in the case of 2-(3-Bromo-4-methoxyphenyl)acetic acid, also play a significant role in determining the chemical behavior of these compounds .

Aplicaciones Científicas De Investigación

Synthesis Methods and Intermediate Applications

A practical synthesis method for related brominated and fluorinated compounds was reported, highlighting the importance of developing efficient, scalable production methods for chemical intermediates used in pharmaceuticals and other industries. For example, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing anti-inflammatory materials, demonstrates the challenges and solutions in synthesizing bromo-fluoro compounds, potentially relevant to the synthesis of 4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate (Qiu et al., 2009).

Environmental Degradation and Toxicity Studies

Research on the environmental degradation and toxicity of acetaminophen by advanced oxidation processes (AOPs) provides insights into the fate of organic compounds in aquatic environments. This is indirectly relevant for understanding how compounds like this compound might behave in environmental settings, especially considering the potential for complex degradation pathways and by-products (Qutob et al., 2022).

Photodynamic and Antioxidant Properties

The use of photosensitive protecting groups in synthetic chemistry, including the nitro-group, suggests potential research applications for compounds with similar structures to this compound. Such compounds may be valuable in developing new materials or drugs with controlled release mechanisms, leveraging the light-sensitive properties of specific functional groups (Amit et al., 1974).

Mecanismo De Acción

Mode of Action

The mode of action would depend on the specific target. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity, leading to changes in a biochemical pathway. The bromine atom could potentially be involved in electrophilic aromatic substitution reactions .

Propiedades

IUPAC Name |

[4-[(2-bromo-5-methoxyphenyl)methoxy]-3-fluorophenyl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrFO4/c1-10(19)22-13-4-6-16(15(18)8-13)21-9-11-7-12(20-2)3-5-14(11)17/h3-8H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBNUUWGHQAMIDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=C(C=C1)OCC2=C(C=CC(=C2)OC)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrFO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetic acid](/img/structure/B2531366.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2531374.png)

![N-(2-furylmethyl)-4-{2-[(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)thio]-1H-imidazol-1-yl}benzamide](/img/structure/B2531375.png)

![(3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid](/img/structure/B2531376.png)

![2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2531378.png)

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2531384.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-fluorophenyl)amino)formamide](/img/structure/B2531386.png)